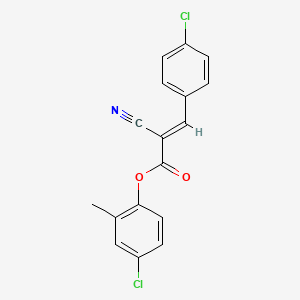(E)-4-chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate
CAS No.:
Cat. No.: VC10854543
Molecular Formula: C17H11Cl2NO2
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H11Cl2NO2 |
|---|---|
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | (4-chloro-2-methylphenyl) (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C17H11Cl2NO2/c1-11-8-15(19)6-7-16(11)22-17(21)13(10-20)9-12-2-4-14(18)5-3-12/h2-9H,1H3/b13-9+ |
| Standard InChI Key | NQQWFRYWGNBBDV-UKTHLTGXSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)OC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
| SMILES | CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Introduction
Molecular Structure and Chemical Identity
Structural Features
(E)-4-Chloro-2-methylphenyl 3-(4-chlorophenyl)-2-cyanoacrylate consists of three primary components:
-
4-Chloro-2-methylphenyl group: A substituted phenol moiety with chlorine at the para position and a methyl group at the ortho position.
-
3-(4-Chlorophenyl) group: A second chlorinated benzene ring attached to the acrylate backbone.
-
Cyanoacrylate ester: An α,β-unsaturated ester featuring a cyano (-CN) group at the β-position, which enhances electrophilicity and reactivity .
The (E)-stereochemistry ensures that the chlorophenyl and cyano groups reside on opposite sides of the double bond, influencing intermolecular interactions and crystallization tendencies.
Molecular Formula and Weight
-
Empirical Formula:
-
Molecular Weight: 348.18 g/mol
This formula aligns with analogs such as ethyl 3-(4-chlorophenyl)acrylate (C₁₁H₁₁ClO₂, MW 210.66) , adjusted for additional substituents.
Synthesis Pathways
Key Reaction Steps
The synthesis likely involves a multi-step sequence:
Knoevenagel Condensation
A condensation between 4-chlorobenzaldehyde and cyanoacetic acid forms 3-(4-chlorophenyl)-2-cyanoacrylic acid. This reaction typically employs a base catalyst (e.g., piperidine) and heat to drive dehydration .
Esterification
The acrylic acid intermediate reacts with 4-chloro-2-methylphenol under acidic or coupling conditions. Thionyl chloride (SOCl₂) may convert the acid to its acyl chloride, facilitating esterification with the phenolic hydroxyl group .
Optimization Considerations
-
Solvent Selection: Ethyl acetate and dioxane are effective for polar intermediates, as evidenced in related syntheses .
-
Temperature Control: Exothermic steps (e.g., acyl chloride formation) require cooling to prevent side reactions.
-
Purification: Recrystallization from mixed solvents (e.g., sherwood oil/ethyl acetate) enhances purity, as demonstrated in analogous protocols .
Physicochemical Properties
Thermal Characteristics
-
Boiling Point: Estimated at 350–400°C, extrapolated from smaller acrylates like ethyl 3-(4-chlorophenyl)acrylate (307.9°C) .
-
Melting Point: Likely >100°C due to planar aromatic systems and strong dipole interactions from the cyano group.
Solubility and Partitioning
-
Log P: Predicted ~3.5–4.0, indicating high lipophilicity suitable for non-aqueous applications.
-
Solubility:
Reactivity and Functional Utility
Electrophilic Reactivity
The α,β-unsaturated ester undergoes Michael additions and Diels-Alder reactions, leveraging the electron-deficient double bond. The cyano group further activates the β-carbon for nucleophilic attack .
Applications and Industrial Relevance
Agrochemical Intermediates
Chlorinated aromatics are prevalent in herbicides and fungicides. The compound’s lipophilicity and stability position it as a candidate for slow-release formulations .
Pharmaceutical Precursors
The cyanoacrylate moiety is a known pharmacophore in protease inhibitors. Structural modifications could yield antineoplastic or antiviral agents, akin to tert-butyl derivatives in clinical research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume